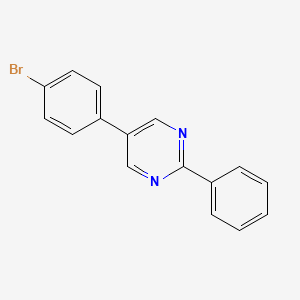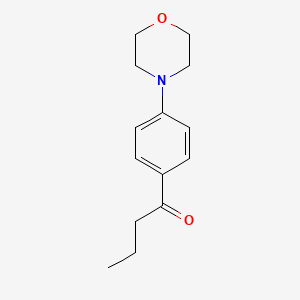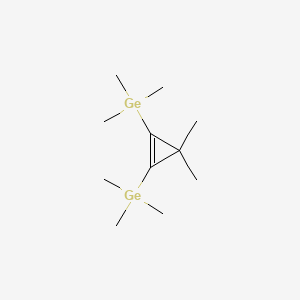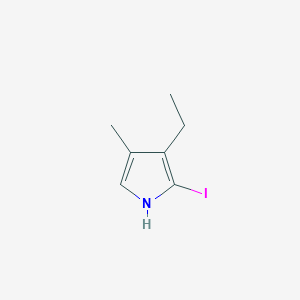
3-Ethyl-2-iodo-4-methyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-iodo-4-methyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by the presence of ethyl, iodo, and methyl substituents at the 3rd, 2nd, and 4th positions, respectively. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-iodo-4-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 3-ethyl-4-methylpyrrole with iodine in the presence of a suitable oxidizing agent. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-iodo-4-methyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction Reactions: Reduction of the iodine substituent can lead to the formation of 3-ethyl-4-methylpyrrole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyrroles depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of pyrrole, such as pyrrole-2,5-diones.
Reduction Reactions: Reduced forms of the original compound, such as 3-ethyl-4-methylpyrrole.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-iodo-4-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-iodo-4-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the iodine atom, facilitating its participation in various chemical reactions. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethyl-2-bromo-4-methyl-1H-pyrrole
- 3-Ethyl-2-chloro-4-methyl-1H-pyrrole
- 3-Ethyl-2-fluoro-4-methyl-1H-pyrrole
Uniqueness
3-Ethyl-2-iodo-4-methyl-1H-pyrrole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine substituent makes it more reactive in substitution reactions and provides unique opportunities for further functionalization.
Eigenschaften
CAS-Nummer |
192887-91-5 |
|---|---|
Molekularformel |
C7H10IN |
Molekulargewicht |
235.07 g/mol |
IUPAC-Name |
3-ethyl-2-iodo-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C7H10IN/c1-3-6-5(2)4-9-7(6)8/h4,9H,3H2,1-2H3 |
InChI-Schlüssel |
ZVFUCWYUARQNIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC=C1C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine](/img/structure/B12568429.png)
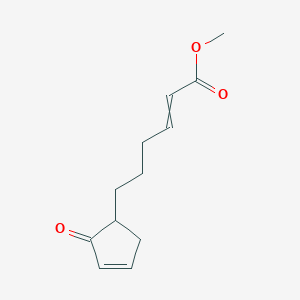
![1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]-](/img/structure/B12568433.png)
![2,2'-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione]](/img/structure/B12568441.png)
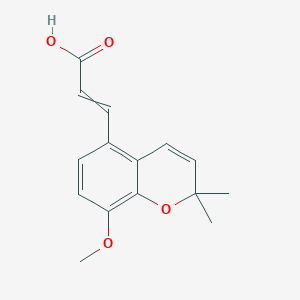
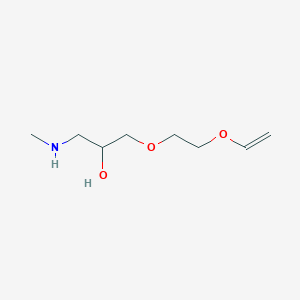
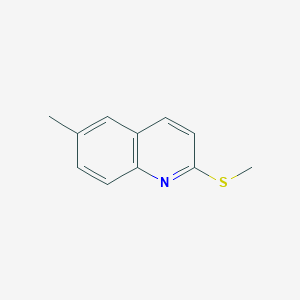

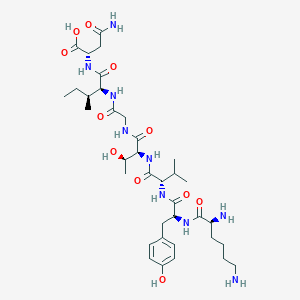
![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)
